molecular formula C9H9BrO3 B13909557 Ethyl 2-bromo-4-hydroxybenzoate

Ethyl 2-bromo-4-hydroxybenzoate

Cat. No.: B13909557
M. Wt: 245.07 g/mol
InChI Key: AZQLENLHPHLGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-4-hydroxybenzoate is an organic compound belonging to the class of bromobenzoates It is characterized by the presence of a bromine atom at the second position and a hydroxyl group at the fourth position on the benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-4-hydroxybenzoate can be synthesized through the esterification of 2-bromo-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted derivatives depending on the nucleophile used.
  • Oxidized products such as quinones.
  • Reduced products such as alcohols.

Scientific Research Applications

Ethyl 2-bromo-4-hydroxybenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-hydroxybenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in antimicrobial studies, it may disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death. The exact pathways and molecular targets can vary based on the specific biological context and the nature of the target organism or system.

Comparison with Similar Compounds

    Methyl 4-bromo-2-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-hydroxybenzoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    Ethyl 3-bromo-4-hydroxybenzoate: Bromine atom positioned differently, leading to variations in reactivity and applications.

Uniqueness: Ethyl 2-bromo-4-hydroxybenzoate is unique due to the specific positioning of the bromine and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and related fields.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

ethyl 2-bromo-4-hydroxybenzoate

InChI

InChI=1S/C9H9BrO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3

InChI Key

AZQLENLHPHLGMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.